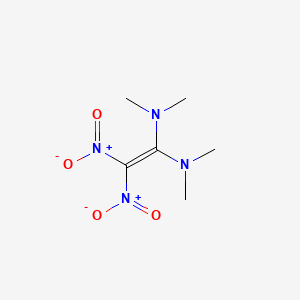
N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine is a chemical compound with the molecular formula C6H16N2O4 It is known for its unique structure, which includes two nitro groups and four methyl groups attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine typically involves the nitration of N1,N~1~,N’~1~,N’~1~-Tetramethylethylenediamine. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce diamines. Substitution reactions result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can modulate enzyme activity and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine can be compared with other similar compounds, such as:
N~1~,N~1~,N’~1~,N’~1~-Tetramethylethylenediamine: This compound lacks the nitro groups and is primarily used as a ligand and catalyst in organic synthesis.
N,N’-Dimethylethylenediamine: This compound has two methyl groups and is used as a chelating agent and precursor to imidazolidines.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: This compound has a longer carbon chain and is used in the synthesis of polymers and as a cross-linking agent.
The uniqueness of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine lies in its combination of nitro and methyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
113110-14-8 |
|---|---|
Formule moléculaire |
C6H12N4O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
1-N,1-N,1-N',1-N'-tetramethyl-2,2-dinitroethene-1,1-diamine |
InChI |
InChI=1S/C6H12N4O4/c1-7(2)5(8(3)4)6(9(11)12)10(13)14/h1-4H3 |
Clé InChI |
DKIQNJXKYXWJPG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=C([N+](=O)[O-])[N+](=O)[O-])N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14291421.png)

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)
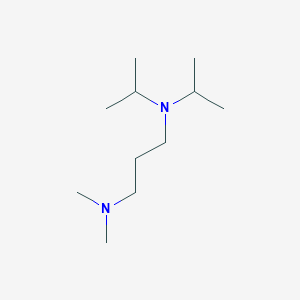
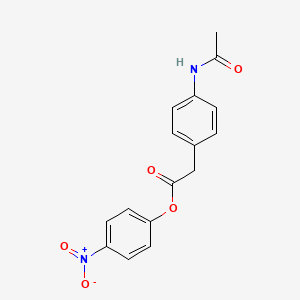
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
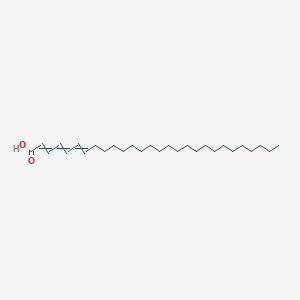

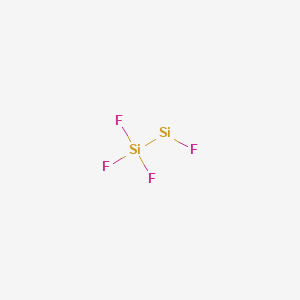
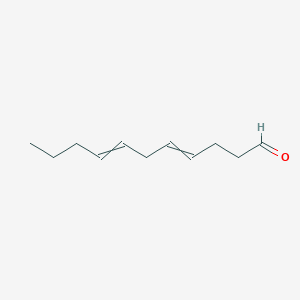
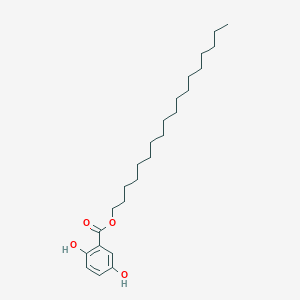
![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)

